molecular formula C14H19NO2 B1610113 3-(3-Hydroxy-piperidin-1-yl)-1-phenyl-propan-1-one CAS No. 746589-13-9

3-(3-Hydroxy-piperidin-1-yl)-1-phenyl-propan-1-one

Cat. No. B1610113
M. Wt: 233.31 g/mol
InChI Key: VZBUWWZRBXHVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-Hydroxy-piperidin-1-yl)-1-phenyl-propan-1-one” is a compound that contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The hydroxy group (OH) attached to the piperidine ring could potentially make this compound a polar molecule, which could affect its solubility and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would include a six-membered piperidine ring with a hydroxy group attached, a phenyl ring, and a propanone group . The exact 3D structure would depend on the specific stereochemistry of the compound.

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promise as a pharmaceutical drug, for example, future research could involve further testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

3-(3-hydroxypiperidin-1-yl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-13-7-4-9-15(11-13)10-8-14(17)12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBUWWZRBXHVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437612
Record name 3-(3-Hydroxypiperidin-1-yl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxypiperidin-1-yl)-1-phenylpropan-1-one

CAS RN

746589-13-9
Record name 3-(3-Hydroxypiperidin-1-yl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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